molecular formula C15H19N7O B2717887 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one CAS No. 1797725-89-3

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one

Cat. No.: B2717887
CAS No.: 1797725-89-3
M. Wt: 313.365
InChI Key: IZIXTBQLFUJSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. This compound integrates a pyridazine core, a 1,2,4-triazole ring, and a piperazine linker, structural motifs widely recognized for their broad pharmacological potential . The 1,2,4-triazole moiety is a privileged scaffold in pharmaceuticals, known for its ability to engage with diverse biological targets; it is a key component in clinical agents ranging from antifungals like fluconazole to anticancer drugs like anastrozole . Concurrently, the pyridazinone core is established as a key pharmacophore in developing potent vasodilators, with recent studies showing derivatives exhibiting significantly greater efficacy than standard treatments like hydralazine by upregulating endothelial nitric oxide synthase (eNOS) and increasing nitric oxide production . The pent-4-en-1-one tail introduces a reactive handle for further synthetic modification, making this compound an exceptionally versatile building block for constructing targeted chemical libraries. Researchers can leverage this molecule as a core intermediate to develop novel probes and candidates for cardiovascular diseases, oncology, and infectious diseases, exploring structure-activity relationships to optimize potency and selectivity. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O/c1-2-3-4-15(23)21-9-7-20(8-10-21)13-5-6-14(19-18-13)22-12-16-11-17-22/h2,5-6,11-12H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIXTBQLFUJSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Synthesis of the pyridazine ring: This step involves the reaction of hydrazine with a diketone or similar compound to form the pyridazine ring.

    Coupling of the triazole and pyridazine rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the piperazine ring: This can be achieved through the reaction of the coupled product with piperazine under suitable conditions.

    Introduction of the pent-4-en-1-one moiety: This final step involves the reaction of the intermediate with an appropriate alkene derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one exhibit significant anticancer properties. Notably:

  • Cytotoxicity : A study demonstrated that related compounds have shown high cytotoxicity against various cancer cell lines, including BT-474, with an IC50 value of 0.99 μM. The mechanism involves the induction of apoptosis and cell cycle arrest at sub-G1 and G2/M phases.
Biological ActivityIC50 Value (μM)Cell LineMechanism
Cytotoxicity0.99BT-474Apoptosis induction

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

  • Mechanism of Action : The triazole ring is known to interfere with ergosterol biosynthesis in fungal cells, leading to cell death. Additionally, derivatives of pyridazine have been reported to possess significant antibacterial properties .
Biological ActivityOrganismMechanism
Antibacterial ActivityVarious bacteriaErgosterol inhibition

Study 1: Cytotoxic Effects on Cancer Cells

In one study, the cytotoxic effects of a related compound were evaluated using MTT assays across multiple cancer cell lines. The results indicated significant apoptosis in BT-474 cells and highlighted the potential for further development in cancer therapeutics .

Study 2: Evaluation of Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyridazine derivatives against several bacterial strains. The findings suggested that specific structural modifications enhanced antibacterial activity, providing insights into structure–activity relationships .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Piperazine Scaffolds

The following table summarizes key structural and functional differences:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use Key References
Target Compound : 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one Pyridazine-triazole-piperazine Pent-4-en-1-one 417.39 N/A (Structural focus)
m6 : 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Pyrimidine-triazole-piperazine Chloropyrimidine, isopropyl-triazole ~550 (estimated) Kinase inhibition (implied)
Pramiconazole : 1-(4-{4-[4-({(2S,4R)-4-(2,4-difluorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-2-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-3-(propan-2-yl)imidazolidin-2-one Dioxolane-triazole-piperazine Difluorophenyl, dioxolane, imidazolidinone 740.77 Antifungal
MK69 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole-piperazine Trifluoromethylphenyl, butanone 393.37 Receptor modulation (implied)
Compound 5g : 2-(2,4-Dichlorophenyl)-1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol Propanol-triazole-piperazine Dichlorophenyl, hydroxyethyl, propanol 468.34 Antifungal (implied)

Key Structural and Functional Insights

Pyridazine vs. Pyrimidine/Pyrazole Cores :

  • The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (1,3-diazine in m6) or pyrazole (in MK69). Pyridazine’s electron-deficient nature may enhance π-π stacking in receptor binding .
  • Pramiconazole ’s dioxolane ring improves metabolic stability, a feature absent in the target compound .

Chlorophenyl (m6) and trifluoromethylphenyl (MK69) groups enhance lipophilicity and membrane permeability compared to the target’s aliphatic pentenone .

Piperazine Linker Variations :

  • Piperazine in the target compound is directly linked to pyridazine, whereas in Compound 5g , a hydroxyethyl-piperazine improves solubility .
  • Pramiconazole ’s extended piperazine-phenyl-dioxolane chain likely contributes to its antifungal specificity .

Research Findings and Pharmacological Implications

Antifungal Activity :

  • Pramiconazole and Compound 5g demonstrate that triazole-piperazine hybrids with halogenated aryl groups (e.g., difluorophenyl, dichlorophenyl) are effective against fungi, suggesting the target compound’s pyridazine core could be optimized similarly .

Receptor Antagonism: The mGlu5 antagonist from highlights that triazole-piperazine scaffolds paired with pyrimidine or pyridazine cores are viable for CNS targets, though the target compound’s pentenone may require modification for brain penetration .

Pesticidal Applications :

  • Triazole glycosides in (e.g., glucosides of chlorophenyl-triazoles) show pesticidal use, but the target compound’s lack of polar glycosides may limit such applications .

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one is a novel heterocyclic compound with potential pharmacological applications. It incorporates a triazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}

This structure includes:

  • A triazole ring that contributes to its bioactivity.
  • A pyridazine moiety which enhances its interaction with biological targets.
  • A piperazine group that may influence pharmacokinetic properties.

The biological activity of this compound is largely attributed to its ability to interfere with specific cellular pathways. The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis and disrupt cellular membranes, which is crucial for antimicrobial activity. Additionally, the piperazine component may enhance binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The presence of the pyridazine ring may enhance the compound's activity against resistant strains due to improved membrane permeability.

Anticancer Potential

Preliminary studies suggest that this compound may also exhibit anticancer properties:

  • Compounds containing triazole and piperazine have been reported to induce apoptosis in cancer cell lines such as MCF-7 and A549 .
  • The mechanism involves the generation of reactive oxygen species (ROS) leading to cell cycle arrest and programmed cell death.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their antibacterial activity against ESKAPE pathogens. The results indicated that modifications in the triazole structure significantly influenced their efficacy .
  • Pyridazine-Based Compounds : Research on pyridazine derivatives revealed their potential in treating infections caused by multidrug-resistant bacteria. The study highlighted the importance of structural diversity in enhancing biological activity .
  • Anticancer Activity Assessment : In vitro studies demonstrated that triazole-containing compounds could effectively inhibit tumor growth in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle disruption .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Triazole AAntibacterialS. aureus
Triazole BAnticancerMCF-7
Pyridazine CAntimicrobialE. coli
Triazole DAntifungalCandida albicans

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and what parameters critically influence reaction yields?

  • Methodological Answer : The synthesis involves sequential functionalization of the pyridazine and piperazine moieties. Key steps include:
  • Nucleophilic substitution at the pyridazine 3-position using piperazine in polar aprotic solvents (DMF/DMSO) at 80–100°C for 12–24 hours .

  • Triazole coupling via Huisgen cycloaddition or palladium-catalyzed cross-coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

  • Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .

  • Critical parameters : Solvent polarity, reaction temperature, and catalyst loading significantly impact yields. For example, DMF increases substitution efficiency by 20% compared to THF .

    Table 1: Representative Synthetic Conditions

    StepReactants/ConditionsYield (%)Reference
    Pyridazine-piperazine coupling6-chloropyridazine, piperazine, DMF, 90°C, 18h65–72
    Triazole introduction1H-1,2,4-triazole, K₂CO₃, DMSO, 120°C, 24h58
    Ketone formationEDCI, CH₂Cl₂, RT, 12h45

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR identifies piperazine protons (δ 2.5–3.5 ppm) and pentenone carbonyl (δ ~205 ppm) .
  • HRMS validates molecular ion peaks (e.g., [M+H]⁺ = 322.1545 for C₁₅H₁₈N₆O) .
  • Chromatography :
  • Reverse-phase UPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves >98% purity .
  • Thermal Analysis :
  • TGA (10°C/min under N₂) shows stability up to 200°C, with decomposition peaks at 220–240°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Substituent variation : Modify the triazole (e.g., 1H- vs. 2H-isomers) and pyridazine (e.g., electron-withdrawing groups at C6) to assess kinase inhibition .

  • Pharmacophore modeling (MOE software) identifies critical interactions, such as hydrogen bonding between triazole N2 and Glu87 in kinase targets .

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., EGFR kinase) using fluorescence polarization .

    Table 2: SAR Trends for Analogous Compounds

    Modification SiteBiological Activity (IC₅₀, nM)Reference
    Triazole (1H-isomer)12.4 ± 1.2 (EGFR)
    Pyridazine (6-Cl)8.9 ± 0.8 (EGFR)

Q. How should researchers address contradictions in reported synthetic yields or stability data?

  • Methodological Answer :
  • Parameter screening : Use design-of-experiment (DoE) to optimize solvent/base combinations (e.g., K₂CO₃ vs. Cs₂CO₃ in DMSO) .
  • In situ monitoring : Track reaction progress via LC-MS to identify intermediates (e.g., pyridazine-piperazine adduct at m/z 245.0983) .
  • Stability reassessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC quantification to resolve discrepancies .

Q. What computational approaches predict binding modes with biological targets?

  • Methodological Answer :
  • Docking (AutoDock Vina) : Use PDB structures (e.g., 1ATP for kinases) to simulate binding poses, scoring interactions (e.g., triazole-Lys72 salt bridge) .
  • MD simulations (AMBER) : Run 100-ns trajectories to assess complex stability (RMSD <2 Å indicates favorable binding) .
  • Free energy calculations (MM/PBSA) : Estimate ΔGbinding for lead optimization (e.g., −35.2 kcal/mol for EGFR) .

Data Contradiction Analysis Example

  • Issue : Conflicting thermal stability reports (TGA decomposition at 200°C vs. 220°C).
  • Resolution :
    • Compare heating rates (5°C/min vs. 10°C/min) and sample purity (>95% vs. 90%) .
    • Replicate experiments using standardized protocols (e.g., 10°C/min under N₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.